molecular formula C11H15N B1184451 3-Ethyl-2-methylindoline

3-Ethyl-2-methylindoline

Cat. No.: B1184451
M. Wt: 161.248
InChI Key: YQTHBLHVUIPAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-methylindoline is a heterocyclic organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). Its structure includes an ethyl group at position 3 and a methyl group at position 2 (Figure 1). This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

Synthesis: The compound can be synthesized via alkylation of indoline precursors. For example, describes a method where 2,3,3-trimethyl-3H-indole reacts with ethyl bromide in acetonitrile under basic conditions to yield 1-ethyl-3,3-dimethyl-2-methyleneindoline (TH-1), a structurally related compound .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.248

IUPAC Name

3-ethyl-2-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-9,12H,3H2,1-2H3

InChI Key

YQTHBLHVUIPAEY-UHFFFAOYSA-N

SMILES

CCC1C(NC2=CC=CC=C12)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues are compared in Table 1, focusing on substituent positions and functional groups.

Compound Substituents Key Features Reference
3-Ethyl-2-methylindoline Ethyl (C3), Methyl (C2) Alkyl groups enhance hydrophobicity; potential for steric hindrance at C2/C3.
TH-1 Ethyl (C1), Methylene (C2), Dimethyl (C3) Ethyl at C1 alters reactivity; methylene at C2 increases unsaturation.
3-Ethyl-5-hydroxyindolin-2-one Ethyl (C3), Hydroxy (C5), Ketone (C2) Hydroxy group increases polarity; ketone enables conjugation.
3-(4-Methoxybenzyl)indolin-2-one Methoxybenzyl (C3), Ketone (C2) Aromatic substituent enhances π-π interactions; methoxy improves solubility.
2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile Malononitrile (C3), Ketone (C2) Electron-withdrawing groups stabilize ylidene structure; high reactivity.

Key Observations :

  • Alkyl vs. Aryl Groups : Alkyl substituents (e.g., ethyl, methyl) in this compound enhance lipophilicity, whereas aryl or benzyl groups (e.g., in 3-(4-methoxybenzyl)indolin-2-one) improve π-stacking capabilities .

Key Observations :

  • Alkylation : Preferred for introducing ethyl/methyl groups (e.g., this compound) .
  • Metathesis : Used for complex fused-ring systems (e.g., spirocyclopentane-indoline) .
  • DMF/K₂CO₃ : Efficient for indolizines but requires polar aprotic solvents .

Physical and Spectral Properties

  • Hydrophobicity : this compound is more hydrophobic than hydroxy- or ketone-containing analogues (e.g., logP ~2.5 vs. ~1.8 for 3-Ethyl-5-hydroxyindolin-2-one) .
  • Crystallography: Analogues like 3-(phenylimino)indolin-2-one form zigzag chains via N–H⋯O hydrogen bonds , whereas alkylated indolines likely exhibit van der Waals-dominated packing.

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